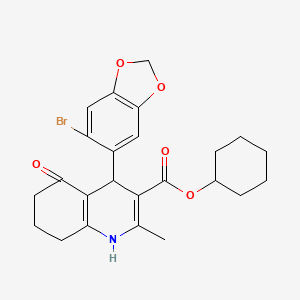![molecular formula C22H18Cl2O3S B5193423 3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B5193423.png)
3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone, also known as Dibenzylideneacetone (DBA), is a yellow crystalline solid that has been widely used in scientific research for its unique chemical properties. DBA is a versatile compound that has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of DBA is not fully understood, but it is believed to act through multiple pathways. DBA has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
DBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBA has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have antioxidant properties, which may protect against oxidative stress.
In vivo studies have shown that DBA can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DBA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology. DBA is also relatively inexpensive, which makes it an attractive option for researchers on a budget.
However, there are also limitations to the use of DBA in lab experiments. It can be toxic in high concentrations, which may limit its use in certain applications. DBA can also be difficult to handle due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for research on DBA. One area of interest is the development of new synthetic methods for DBA and its derivatives. This could lead to the synthesis of new compounds with improved properties and applications.
Another area of interest is the study of the mechanism of action of DBA. Further research could help to elucidate the pathways through which DBA exerts its biochemical and physiological effects.
Finally, there is potential for the development of new therapeutic agents based on DBA. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for drug development. Further research could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
DBA can be synthesized through a simple reaction between benzaldehyde and acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of DBA. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of catalyst, solvent, and temperature.
Wissenschaftliche Forschungsanwendungen
DBA has been widely used in scientific research due to its unique chemical properties. It is a versatile compound that has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
In organic chemistry, DBA is used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. It can be used as a building block for the synthesis of complex organic molecules, such as natural products and pharmaceuticals.
In biochemistry, DBA is used as a ligand for the isolation and purification of proteins. It can also be used as a substrate for enzyme-catalyzed reactions, such as the formation of Schiff bases and Michael adducts.
In pharmacology, DBA has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DBA has also been studied for its potential as a drug delivery agent, due to its ability to form stable complexes with various drugs.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O3S/c1-15-7-10-18(11-8-15)28(26,27)22(19-12-9-17(23)13-20(19)24)14-21(25)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVFBWHJVZARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5193371.png)
![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5193376.png)
![5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5193379.png)
![3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5193386.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(dimethylamino)-N-methylbenzamide](/img/structure/B5193391.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5193396.png)
![4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5193404.png)

![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B5193411.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)
![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)